Molecular Descriptor Differentiation: Lower LogP and Reduced Hydrogen-Bond Donor Count Relative to 5-Bromo Analog Enables Superior Aqueous Compatibility
5-Ethynyl-2-methylpyridin-3-amine exhibits a computed LogP of 0.95 and possesses 1 hydrogen-bond donor (the primary amine), whereas 5-bromo-2-methylpyridin-3-amine has a higher molecular weight (187.04 vs. 132.16 g/mol) and the heavy bromine atom contributes to increased lipophilicity . These physicochemical differences directly impact aqueous solubility and membrane permeability predictions in early-stage drug discovery . The lower LogP and reduced molecular weight of the ethynyl derivative align more favorably with Lipinski's Rule of Five parameters for oral bioavailability.
| Evidence Dimension | Lipophilicity (computed LogP) and molecular weight |
|---|---|
| Target Compound Data | Computed LogP = 0.95; MW = 132.16 g/mol; H-bond donors = 1 |
| Comparator Or Baseline | 5-Bromo-2-methylpyridin-3-amine: MW = 187.04 g/mol; contains heavy bromine atom |
| Quantified Difference | ΔMW = -54.88 g/mol; LogP of target compound is approximately 0.95 (favorable range) |
| Conditions | Computed physicochemical properties from vendor-certified product datasheets |
Why This Matters
Procurement of the ethynyl derivative over the bromo analog provides a lower molecular weight, less lipophilic scaffold that is more amenable to further elaboration while maintaining drug-like property space, reducing the risk of late-stage ADMET attrition.
